molecular formula C4H5NO4 B585464 L-Serine N-Carboxyanhydride CAS No. 33043-54-8

L-Serine N-Carboxyanhydride

Cat. No.: B585464
CAS No.: 33043-54-8
M. Wt: 131.087
InChI Key: KVUIJQRUDVLWAI-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Serine N-Carboxyanhydride is a chemical compound that belongs to the class of oxazolidines. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a hydroxymethyl group at the 4th position and a dione structure at the 2nd and 5th positions makes it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine N-Carboxyanhydride typically involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions. One common method is the cyclization of N-(hydroxymethyl)amino acids in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Reaction Conditions

  • Solvent : Common solvents include dichloromethane or tetrahydrofuran.
  • Temperature : Reactions are often conducted at low temperatures (0 °C to room temperature) to control the rate and prevent decomposition.
  • Acid Scavengers : The use of acid scavengers like triethylamine can help mitigate the effects of HCl generated during the reaction, enhancing yield and purity.

Yields and Purity

Research indicates that SerNCA can be synthesized with yields ranging from 46% to 71%, depending on the specific reaction conditions, such as humidity and the presence of acid scavengers .

Chemical Reactions Involving L-Serine N-Carboxyanhydride

This compound is primarily used in ring-opening polymerization (ROP) to form polypeptides. The chemical reactivity of SerNCA allows it to undergo various reactions:

Ring-Opening Polymerization

In ROP, SerNCA reacts with nucleophiles (e.g., amines) to form polypeptides. The mechanism can be summarized as follows:

  • Initiation : A nucleophile attacks the carbonyl carbon of the anhydride, leading to the opening of the ring.
  • Propagation : The growing chain continues to react with additional SerNCA units.

Hydrolysis and Stability

Under certain conditions, SerNCA can hydrolyze back to L-serine. Stability studies show that SerNCA is sensitive to moisture, which can lead to rapid decomposition .

By-products Formation

The reaction conditions significantly influence by-product formation. For example, using phosgene under moisture-free conditions minimizes unwanted side reactions and enhances yield .

Comparison of Reactivity with Other Amino Acid NCAs

Amino AcidYield (%)Reactivity
L-Alanine NCA79High
L-Threonine NCA46Moderate
L-Serine NCA71Moderate

Scientific Research Applications

L-Serine N-Carboxyanhydride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of L-Serine N-Carboxyanhydride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The dione structure can interact with nucleophilic sites in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-(hydroxymethyl)-1,3-dioxolane-2,5-dione
  • (4S)-4-(hydroxymethyl)-1,3-thiazolidine-2,5-dione
  • (4S)-4-(hydroxymethyl)-1,3-oxazolidine-2-thione

Uniqueness

L-Serine N-Carboxyanhydride is unique due to its specific ring structure and the presence of both hydroxymethyl and dione functional groups. This combination allows for diverse chemical reactivity and a wide range of applications in various fields.

Biological Activity

L-Serine N-Carboxyanhydride (SerNCA) is a versatile compound in the field of polymer chemistry, particularly noted for its role in synthesizing polypeptides through ring-opening polymerization. This article delves into its biological activity, exploring its applications in drug delivery systems, tumor targeting, and the underlying mechanisms of cellular interactions.

This compound is a cyclic anhydride of the amino acid L-serine, which serves as a monomer for the synthesis of polypeptides. Its unique properties allow for the formation of various polymeric structures that exhibit significant biological activities. The polymerization process typically involves the ring-opening of SerNCA to produce poly(L-serine), which can adopt different conformations depending on environmental conditions.

2.1 Synthesis

The synthesis of this compound can be achieved using several methods, including the Fuchs-Farthing method which allows for high yields and purity. This method involves converting L-serine into its corresponding NCA through a series of chemical reactions, yielding SerNCA that can be polymerized to form polypeptides with desired characteristics .

2.2 Physical Properties

Polymers derived from SerNCA exhibit distinctive physical properties:

  • Solubility : Poly(L-serine) is soluble in various organic solvents, making it suitable for drug delivery applications.
  • Conformation : Depending on conditions such as pH and temperature, these polymers can transition between random coil and β-sheet conformations, influencing their biological interactions .

3.1 Drug Delivery Systems

Research has demonstrated that poly(L-serine) can be utilized to create micelles that serve as drug carriers. For instance, amphiphilic block copolymers composed of poly(L-phenylalanine) and poly(L-serine) have been synthesized to enhance tumor targeting due to the high demand for serine in cancerous tissues. These micelles self-assemble into stable structures with a diameter ranging from 110 to 240 nm, showing a low critical micelle concentration (CMC) of 4.0 µg/mL .

PropertyValue
Average Diameter110-240 nm
CMC4.0 µg/mL
Drug Loading Capacity3.8%

3.2 Tumor Targeting Mechanism

The uptake mechanism of these micelles involves clathrin-mediated endocytosis and macropinocytosis, with excess serine inhibiting uptake in normal cells but not in tumor cells . This differential uptake highlights the potential of poly(L-serine)-based systems for targeted cancer therapies.

4.1 Micelle Formation and Drug Release

A study focused on poly(L-serine) micelles demonstrated their ability to encapsulate coumarin-6 and release it in a controlled manner upon cellular uptake. The internalization was shown to be significantly higher in tumor cells compared to normal cells, indicating effective targeting capabilities .

4.2 Membrane Penetration Studies

Another investigation revealed that water-soluble poly(L-serine)s with charged side chains could penetrate cell membranes effectively while maintaining low cytotoxicity levels across different cell lines . The transition from random coil to β-sheet conformation was noted upon exposure to methanol, enhancing membrane interaction.

5. Conclusion

This compound stands out as a crucial building block for developing innovative drug delivery systems and therapeutic agents with enhanced biological activity. Its ability to form well-defined structures that target tumor cells specifically opens avenues for advanced cancer treatments.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing well-defined poly(L-serine) via L-Ser NCA ring-opening polymerization (ROP)?

  • Methodological Answer : Controlled ROP of L-Ser NCA requires strict anhydrous conditions and living initiating systems. High-vacuum techniques are critical to exclude moisture, which can prematurely terminate polymerization. Primary amine initiators (e.g., hexylamine) or transition-metal catalysts (e.g., nickel complexes) enable living polymerization, yielding polypeptides with low dispersity (Đ < 1.2). Post-polymerization, purification via precipitation in cold methanol or dialysis removes unreacted monomers .
  • Key Considerations : Monitor molecular weight using size-exclusion chromatography (SEC) and confirm end-group fidelity via MALDI-TOF mass spectrometry .

Q. How can researchers minimize racemization during L-Ser NCA polymerization?

  • Methodological Answer : Racemization occurs via base-catalyzed epimerization at the α-carbon. To mitigate this, use low temperatures (0–4°C) and avoid strong bases. Nickel-mediated initiators reduce racemization compared to traditional amine initiators. Characterize enantiopurity using circular dichroism (CD) spectroscopy or chiral HPLC .

Q. What purification techniques are effective for isolating L-Ser NCA monomers?

  • Methodological Answer : Recrystallize L-Ser NCA from anhydrous ethyl acetate/hexane mixtures under inert gas. Confirm purity via FTIR (absence of CO₂ peaks at ~1,800 cm⁻¹) and ¹H NMR (sharp singlet for NCA protons at ~4.5 ppm). Store monomers at –20°C under argon to prevent hydrolysis .

Advanced Research Questions

Q. How can side-chain functionalization of poly(L-serine) be achieved using L-Ser NCA derivatives?

  • Methodological Answer : Synthesize L-Ser NCA derivatives with pendant alkene groups (e.g., O-pentenyl-L-serine NCA) via post-polymerization thiol-ene "click" chemistry. For example, UV-initiated thiol-ene reactions with mercaptoethanol introduce hydroxyl groups, enabling further conjugation (e.g., PEGylation). Monitor functionalization efficiency using ¹H NMR integration of alkene vs. thiol peaks .
  • Application Example : Water-soluble poly(L-serine) with charged side chains (e.g., quaternary ammonium) adopts stable β-sheet conformations, useful for membrane-penetrating drug delivery systems .

Q. What strategies address contradictions in secondary structure data for poly(L-serine) derivatives?

  • Methodological Answer : Conflicting reports on α-helix vs. β-sheet dominance arise from side-chain hydrophilicity and polymerization conditions. For β-sheet stabilization, introduce hydrophobic spacers (e.g., pentenyl groups) or charged termini. Use CD spectroscopy to quantify secondary structures and correlate with solvent polarity (e.g., hexafluoroisopropanol promotes α-helices, while water favors β-sheets) .

Q. How can stimuli-responsive poly(L-serine) materials be engineered for biomedical applications?

  • Methodological Answer : Integrate pH-responsive motifs (e.g., histidine) or redox-sensitive disulfide linkages during NCA polymerization. For temperature responsiveness, copolymerize with elastin-like polypeptides. Validate stimuli-triggered conformational changes using dynamic light scattering (DLS) and in vitro drug release assays .

Q. What advanced characterization techniques resolve discrepancies in polymerization kinetics studies?

  • Methodological Answer : Real-time FTIR or in situ Raman spectroscopy tracks NCA consumption and intermediate formation. Compare kinetic data across initiating systems (e.g., amine vs. metal-mediated) to identify rate-limiting steps. For example, nickel initiators exhibit first-order kinetics, while amine systems may follow a zwitterionic mechanism .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate L-Ser NCA copolymerization with other NCAs?

  • Methodological Answer : Use a feed ratio-controlled approach with sequential monomer addition to achieve block copolymers. Analyze copolymer composition via ¹³C NMR or amino acid hydrolysis followed by HPLC. For statistical copolymers, determine reactivity ratios using the Fineman-Ross method .

Q. What statistical frameworks are recommended for analyzing contradictory toxicity data in poly(L-serine)-based biomaterials?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to datasets comparing cytotoxicity, hemocompatibility, and immune response. Use standardized assays (e.g., MTT for cytotoxicity, hemolysis percentage) and report data normalized to negative/positive controls. Address batch-to-batch variability via SEC-MALS characterization .

Q. Safety & Compliance

Q. What safety protocols are critical when handling L-Ser NCA monomers?

  • Methodological Answer : NCAs are moisture-sensitive and release CO₂ upon hydrolysis. Use gloveboxes or Schlenk lines for synthesis. Wear nitrile gloves, safety goggles, and lab coats. Dispose of waste in sealed containers with desiccants, and neutralize residual NCAs with anhydrous ethanol before disposal .

Properties

IUPAC Name

(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-1-2-3(7)9-4(8)5-2/h2,6H,1H2,(H,5,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUIJQRUDVLWAI-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)OC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)OC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717468
Record name (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33043-54-8
Record name (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.